molecular formula C10H12N2O4 B1385723 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid CAS No. 1019387-83-7

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid

Cat. No. B1385723
CAS RN: 1019387-83-7
M. Wt: 224.21 g/mol
InChI Key: LYWIDGKTVMVONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Isopropylamino)-5-nitrobenzenecarboxylic acid” is an organic compound that contains functional groups such as an isopropylamino group, a nitro group, and a carboxylic acid group attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a multi-step process involving nitration, carboxylation, and amination reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring would be a nitro group (-NO2), an isopropylamino group (-NHCH(CH3)2), and a carboxylic acid group (-COOH) .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The nitro group could be reduced to an amino group, and the carboxylic acid group could react with bases to form salts or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in acidic properties, and the presence of a nitro group could result in reactivity towards reduction reactions .

Scientific Research Applications

Therapeutic Research

Amino acids, the building blocks of proteins, play vital roles in the body. While 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is not a typical amino acid, its isopropylamino group could be involved in similar biochemical pathways. Research could explore its potential as a precursor in the synthesis of secondary metabolism molecules, which have therapeutic applications in treating diseases like cancer or inflammation .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to study its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

5-nitro-2-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(2)11-9-4-3-7(12(15)16)5-8(9)10(13)14/h3-6,11H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWIDGKTVMVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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